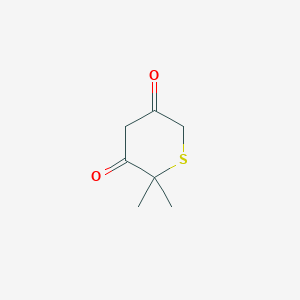

2,2-Dimethylthiane-3,5-dione

Description

2,2-Dimethylthiane-3,5-dione is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring with two methyl groups at the 2-position and ketone functionalities at the 3- and 5-positions. The dione moiety and alkyl substituents likely influence its reactivity, solubility, and stability, making it a candidate for further exploration in pharmaceutical or materials science contexts.

Properties

CAS No. |

64495-71-2 |

|---|---|

Molecular Formula |

C7H10O2S |

Molecular Weight |

158.22 g/mol |

IUPAC Name |

2,2-dimethylthiane-3,5-dione |

InChI |

InChI=1S/C7H10O2S/c1-7(2)6(9)3-5(8)4-10-7/h3-4H2,1-2H3 |

InChI Key |

MDGCFYUNOHHXCV-UHFFFAOYSA-N |

SMILES |

CC1(C(=O)CC(=O)CS1)C |

Canonical SMILES |

CC1(C(=O)CC(=O)CS1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on thiane-dione derivatives, sulfur-containing diones, and related bioactive compounds.

Structural Analogs of Thiane-Diones

Key structural analogs include:

*Estimated based on structural similarity to analogs.

Key Observations :

- Reactivity : The ketone groups at positions 3 and 5 are electrophilic sites, susceptible to nucleophilic addition or condensation reactions, similar to heptane-3,5-dione derivatives .

Comparison with Non-Thiane Diones

2.2.1. 2,6-Dimethyl-4-(phenylthio)heptane-3,5-dione

- Structure : A linear heptane chain with diones at positions 3 and 5, a phenylthio group at position 4, and methyl groups at positions 2 and 6.

- Synthesis : Prepared via oxidative coupling using K₂S₂O₈ and I₂, yielding 90% purity .

- Key Differences : The linear chain and phenylthio group introduce distinct electronic effects (e.g., resonance stabilization) compared to the thiane ring’s constrained geometry.

2.2.2. Diketopiperazine Derivatives (e.g., Albonoursin)

- Structure: Cyclic dipeptides with dione functionalities, such as albonoursin (IC₅₀ = 6.8 μM against H1N1) .

- Bioactivity : These compounds exhibit antiviral properties, highlighting the pharmacological relevance of dione moieties. In contrast, thiane-diones lack reported biological data, suggesting their primary utility lies in synthetic chemistry .

Comparison with Sulfur Heterocycles

2.3.1. 3,5-Dimethylthiophene

- Structure : Aromatic thiophene ring with methyl groups at positions 3 and 4.

- Applications: Used in dyes, conductive polymers, and fragrances due to aromatic stability . Thiane-diones, being non-aromatic, may instead serve as hydrogen-bonding acceptors in supramolecular chemistry.

2.3.2. Pesticide Diones (e.g., Procymidone)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.